

TAS0612: A Comprehensive Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **TAS0612**, a potent oral inhibitor of AKT, RSK (90S ribosome S6 kinase), and S6K (70S ribosome S6 kinase) serine/threonine kinases. The data and methodologies presented are crucial for understanding the compound's mechanism of action and its potential in oncology research and development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **TAS0612** has been rigorously assessed against its primary targets and a broad panel of kinases to determine its selectivity.

On-Target Inhibitory Activity

TAS0612 demonstrates potent inhibitory activity against isoforms of its three primary target kinases: AKT, RSK, and S6K. The half-maximal inhibitory concentration (IC50) values, determined through in vitro enzyme inhibition assays, are summarized below.[1]



Target Kinase	Isoform	IC50 (nmol/L)
RSK	RSK1	0.16
RSK2	0.23	
RSK3	0.28	
RSK4	0.18	
AKT	AKT1	0.61
AKT2	1.65	
AKT3	0.88	_
S6K	p70S6K1	0.49
p70S6K2	1.01	

Off-Target Kinase Selectivity

To evaluate the broader selectivity of **TAS0612**, a comprehensive kinase panel assay was conducted at a concentration of 0.1 µmol/L against 269 different kinases.[1] The results of this screening revealed a high degree of selectivity for the intended AGC family of kinases.[1] For a detailed list of the 269 kinases and the corresponding inhibition data, researchers are directed to Supplementary Table S1 of the primary publication by Ichikawa et al. in Molecular Cancer Therapeutics, 2024.[1] The top 25 off-target enzymes from this analysis underwent further concentration-dependent inhibition studies to determine their IC50 values.[1]

Experimental Protocols

The following methodologies were employed to ascertain the kinase selectivity profile of **TAS0612**.

In Vitro Enzyme Inhibition Assay for Target Kinases

The IC50 values for the nine target kinase isoforms (RSK1, RSK2, RSK3, RSK4, AKT1, AKT2, AKT3, p70S6K1, and p70S6K2) were determined using established in vitro enzyme inhibition assays.[1] While the specific proprietary details of the assay conditions may vary, a general workflow for such an assay is as follows:



- Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, ATP (adenosine triphosphate), and the test compound (TAS0612) are prepared in a suitable assay buffer.
- Assay Plates: The assay is typically performed in multi-well plates (e.g., 384-well plates).
- Compound Dilution: A serial dilution of TAS0612 is prepared to test a range of concentrations.
- Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of TAS0612. The reaction is initiated by the addition of ATP.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³³P-ATP), fluorescence, or luminescence-based technologies that detect the product of the kinase reaction.
- Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of TAS0612 relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Kinase Selectivity Panel Assay

The kinase selectivity of **TAS0612** was assessed against a panel of 269 kinases.[1] This large-scale screening was conducted by a specialized vendor (Carna Biosciences, Inc.).[1] The assays employed were either the off-tip mobility shift assay or the immobilized metal affinity for phosphochemicals (IMAP) assay.[1]

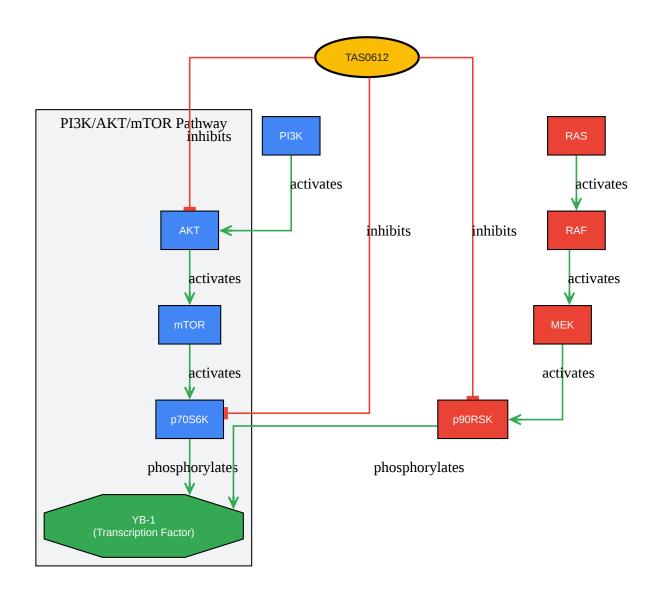
- Mobility Shift Assay (MSA): This method relies on the change in the electrophoretic mobility
 of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. The
 phosphorylated and unphosphorylated peptides are separated by electrophoresis in a
 microfluidic device, and the amounts of each are quantified by fluorescence. The degree of
 inhibition by TAS0612 is determined by the reduction in the phosphorylated product.
- Immobilized Metal Affinity for Phosphochemicals (IMAP) Assay: This is a fluorescence
 polarization-based assay. A fluorescently labeled peptide substrate is phosphorylated by the
 kinase. The reaction mixture is then incubated with nanoparticles that have a high affinity for
 phosphate groups. When the phosphorylated substrate binds to the nanoparticles, its



rotational speed slows down, leading to an increase in fluorescence polarization. The inhibition of the kinase by **TAS0612** results in less phosphorylated substrate and therefore a lower fluorescence polarization signal.

Visualizations

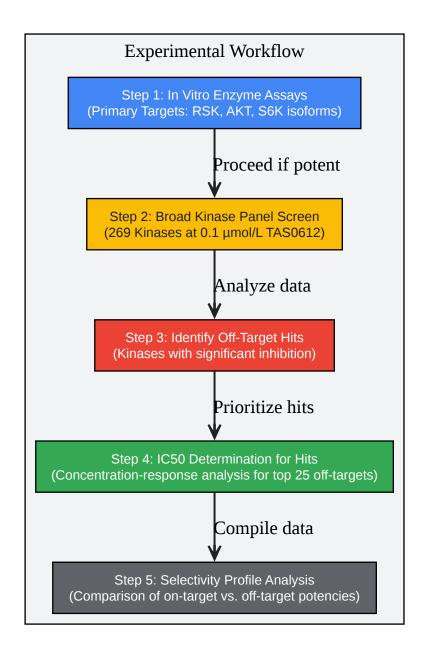
The following diagrams illustrate the signaling pathways affected by **TAS0612** and the experimental workflow for determining its kinase selectivity.





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Caption: Dual inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK pathways by TAS0612.



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Caption: Workflow for determining the kinase selectivity profile of **TAS0612**.



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References

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